molecular formula C6H5Cl2NNaO3S B1593044 2,5-Dichlorosulfanilic Acid Sodium Salt CAS No. 41295-98-1

2,5-Dichlorosulfanilic Acid Sodium Salt

Cat. No.: B1593044
CAS No.: 41295-98-1
M. Wt: 265.07 g/mol
InChI Key: JOMXIRNRCMENOY-UHFFFAOYSA-N
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Description

2,5-Dichlorosulfanilic Acid Sodium Salt is an organic compound with the molecular formula C6H5Cl2NO3S. It is a derivative of sulfanilic acid, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is commonly used in various chemical processes and research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorosulfanilic Acid Sodium Salt typically involves the chlorination of sulfanilic acid. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The reaction conditions include maintaining a controlled temperature and pH to ensure selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pH control systems to optimize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its sodium salt form .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorosulfanilic Acid Sodium Salt undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dichlorosulfanilic Acid Sodium Salt is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2,5-Dichlorosulfanilic Acid Sodium Salt involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved include the modulation of enzyme activity and the alteration of biochemical processes at the molecular level .

Comparison with Similar Compounds

  • 2,6-Dichlorobenzenesulfonic Acid
  • 3,5-Dichlorobenzoic Acid
  • 4-Amino-2,5-Dichlorobenzenesulfonic Acid

Comparison: 2,5-Dichlorosulfanilic Acid Sodium Salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

CAS No.

41295-98-1

Molecular Formula

C6H5Cl2NNaO3S

Molecular Weight

265.07 g/mol

IUPAC Name

sodium;4-amino-2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C6H5Cl2NO3S.Na/c7-3-2-6(13(10,11)12)4(8)1-5(3)9;/h1-2H,9H2,(H,10,11,12);

InChI Key

JOMXIRNRCMENOY-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)N.[Na+]

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)N.[Na]

41295-98-1

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichlorosulfanilic Acid Sodium Salt
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Reactant of Route 6
2,5-Dichlorosulfanilic Acid Sodium Salt

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